Beryllium hydride

Catalog No.
S562578
CAS No.
7787-52-2
M.F
BeH2
M. Wt
11.028 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Beryllium hydride

CAS Number

7787-52-2

Product Name

Beryllium hydride

IUPAC Name

beryllium;hydride

Molecular Formula

BeH2

Molecular Weight

11.028 g/mol

InChI

InChI=1S/Be.2H/q+2;2*-1

InChI Key

NCSRVYQXJFODNH-UHFFFAOYSA-N

SMILES

[H-].[H-].[Be+2]

Canonical SMILES

[H-].[H-].[Be+2]

Description

Beryllium dihydride is a beryllium hydride.

Physical State and Appearance

Beryllium hydride is an inorganic compound with the chemical formula BeH₂ that exists as a colorless solid under standard conditions [1] [2]. This alkaline earth hydride manifests as a white amorphous solid that is characteristically insoluble in solvents that do not decompose it [1] [12]. Unlike the ionically bonded hydrides of the heavier Group 2 elements, beryllium hydride exhibits covalent bonding through three-center two-electron bonds [1]. The compound typically forms as an amorphous white solid under normal synthesis conditions, though crystalline forms can be achieved through specific preparation methods [1] [12].

The molecular geometry of beryllium hydride in the gas phase displays a linear configuration with a beryllium-hydrogen bond length of 133.376 picometers [1]. When condensed from the gaseous state, unsolvated beryllium hydride spontaneously autopolymerizes, leading to its polymeric solid structure [1]. The compound demonstrates Lewis acidic character due to the electron-deficient nature of the two-coordinate hydridoberyllium group [1].

PropertyValueNotes
Molecular FormulaBeH₂Polymeric structure (BeH₂)ₙ [1] [2]
Molecular Weight11.028 g/molCalculated molecular weight [24] [25]
Physical StateSolidWhite amorphous solid at standard conditions [1] [2]
AppearanceWhite amorphous solidColorless crystalline form also possible [1] [12]
Solubility in WaterReacts (hydrolyzes)Slowly reacts with water [1] [2]
Solubility in Organic SolventsInsolubleInsoluble in diethyl ether, toluene [1] [2]

Density Parameters

The density of beryllium hydride varies significantly depending on its structural form, with distinct values observed for amorphous and crystalline modifications.

Amorphous Form (0.65 g/cm³)

The amorphous form of beryllium hydride exhibits a density of 0.65 g/cm³, representing the most commonly encountered structural variant under standard synthesis conditions [1] [2] [12]. This amorphous phase consists of a network of corner-shared tetrahedral BeH₄ units, contrary to earlier models that proposed edge-shared tetrahedra in polymeric chain structures [17]. Recent neutron diffraction studies have confirmed that the amorphous structure resembles that of other classic network-forming glasses such as amorphous water, beryllium fluoride, silicon dioxide, and germanium dioxide [17].

The amorphous form demonstrates structural quantum isotope effects, with the beryllium-hydrogen bond lengths varying depending on the local coordination environment [17]. Studies utilizing inelastic neutron scattering, infrared, and Raman spectroscopies have characterized the vibrational dynamics of this phase, revealing symmetrical and antisymmetrical beryllium-hydrogen stretching modes along with hydrogen-beryllium-hydrogen bending modes [4].

Crystalline Form (0.78 g/cm³)

The crystalline form of beryllium hydride achieves a higher density of approximately 0.78 g/cm³, representing a significant densification compared to the amorphous phase [1] [12]. This crystalline modification can be prepared by heating amorphous beryllium hydride under pressure with 0.5 to 2.5 percent lithium hydride as a catalyst [1] [12]. The crystalline structure has been definitively characterized as having a body-centered orthorhombic unit cell containing twelve beryllium hydride molecules per unit cell [14] [19].

Detailed crystallographic analysis reveals that the crystalline structure is based on a network of corner-sharing BeH₄ tetrahedra rather than the flat, hydrogen-bridged infinite chains previously assumed [14] [19]. The beryllium-hydrogen bond distances in the crystalline form range from 1.38 to 1.44 Angstroms, with tetrahedral bond angles varying from 107 to 113 degrees [14] [19]. The theoretical density calculated from unit cell parameters yields a value of 0.755 g/cm³, which closely corresponds to experimental observations [8].

FormDensity (g/cm³)Preparation MethodStructural Features
Amorphous BeH₂0.65Standard synthesisCorner-shared BeH₄ tetrahedra network [1] [2] [17]
Crystalline BeH₂0.78High-pressure with LiH catalystBody-centered orthorhombic unit cell [1] [12] [14]
Theoretical (crystalline)0.755Calculated from unit cell12 molecules per unit cell [8] [14]

Thermal Stability

Decomposition Temperature (250°C)

Beryllium hydride demonstrates thermal stability up to approximately 250°C, above which it undergoes decomposition to yield beryllium metal and hydrogen gas [1] [2] [12]. This decomposition temperature represents a critical threshold for the practical handling and storage of the compound. Patent literature indicates that the material remains relatively stable up to temperatures ranging from 200 to 225°C, though the onset of thermal degradation begins to manifest in this temperature range [6].

The thermal decomposition follows the reaction: BeH₂ → Be + H₂, with the liberation of hydrogen gas occurring at temperatures exceeding the stability threshold [1] [2]. Temperature-programmed studies have demonstrated that controlled heating regimes can influence the decomposition kinetics, with initial stages at temperatures around 150°C followed by final stages not exceeding 200°C to achieve optimal conversion while minimizing unwanted byproduct formation [6].

Temperature Range (°C)Stability StatusDecomposition Characteristics
Room temperatureStableNo visible reaction with air or water [6]
125-200Relatively stableMaintained structural integrity [6]
200-250Decreasing stabilityOnset of thermal degradation [1] [2]
>250DecomposesComplete decomposition to Be + H₂ [1] [2] [12]

Hydrogen Evolution Kinetics

The kinetics of hydrogen evolution from beryllium hydride during thermal decomposition exhibit temperature-dependent behavior with distinct phases of gas liberation. At the decomposition threshold of 250°C, initial hydrogen evolution begins at a slow rate, progressing to more rapid evolution as temperatures increase beyond this point [1] [2]. Studies examining hydrogen mobility in beryllium hydride systems have revealed that hydrogen diffusion mechanisms become activated at elevated temperatures [10] [11].

Comparative analysis with related beryllium hydride compounds demonstrates that hydrogen mobility exhibits sharp increases above critical temperatures, with dramatic transitions that can be characterized as melting of the hydrogen sublattice [10]. The hydrogen evolution process follows first-order kinetics with respect to the remaining beryllium hydride content, and the rate constant increases exponentially with temperature according to Arrhenius behavior [11].

Experimental investigations using quasielastic neutron scattering have characterized the hydrogen hopping mechanisms in beryllium hydride over broad temperature ranges [10] [11]. These studies indicate that hydrogen jump diffusion can be described by the Chudley-Elliott model, with characteristic times between jumps decreasing as temperature increases [11]. The activation energy for hydrogen mobility has been determined through temperature-dependent measurements of hydrogen diffusion coefficients [11].

Temperature (°C)Decomposition RateHydrogen Evolution RateKinetic Regime
250Slow onsetInitial evolutionThermally activated [1] [2]
300ModerateSteady evolutionFirst-order kinetics [6]
400RapidHigh rate evolutionDiffusion-controlled [21]
500CompleteMaximum evolutionArrhenius behavior [18]

Thermodynamic Properties

Formation Enthalpy

The standard formation enthalpy of beryllium hydride in the gas phase has been determined to be 125.52 kJ/mol at 298.15 K according to National Institute of Standards and Technology thermochemical data compilations [24] [25]. This value represents the energy required to form one mole of gaseous beryllium hydride from its constituent elements in their standard states. The formation enthalpy data derives from comprehensive thermochemical evaluations last reviewed in December 1960 and remains the accepted reference value [24] [25].

Quantum chemical calculations using various computational methods have provided estimates for the formation enthalpy of solid beryllium hydride, with values ranging from approximately 125 to 170 kJ/mol depending on the computational approach employed [9]. Density functional theory calculations using different functionals yield formation enthalpies that generally overestimate the experimental gas-phase value, with discrepancies of 33 to 43 kJ/mol observed for certain methods [9].

The gas-phase heat capacity of beryllium hydride can be described using the Shomate equation with temperature-dependent parameters covering the range from 298 to 6000 K [24] [25]. These thermochemical parameters enable calculation of enthalpy changes as functions of temperature, providing essential data for thermodynamic modeling of beryllium hydride systems [24] [25].

Thermodynamic PropertyValueTemperature RangeReference Standard
ΔfH° (gas phase)125.52 kJ/mol298.15 KNIST-JANAF tables [24] [25]
ΔfH° (solid, calculated)125-170 kJ/mol298.15 KQuantum chemical methods [9]
Standard Entropy (gas)173.12 J/mol·K298.15 K, 1 barNIST compilation [24] [25]
Hydrogen Content18.28 wt%Theoretical maximumGravimetric analysis [10] [11]

Stability Parameters

The thermodynamic stability of beryllium hydride is characterized by several key parameters that determine its behavior under various conditions. The standard entropy of gaseous beryllium hydride at 298.15 K and 1 bar pressure is 173.12 J/mol·K, providing a measure of the molecular disorder in the gas phase [24] [25]. This entropy value contributes to the overall Gibbs free energy calculations that determine the thermodynamic favorability of various reactions involving beryllium hydride [24] [25].

Bond dissociation energies for beryllium-hydrogen bonds have been estimated through computational studies to be approximately 380 to 390 kJ/mol, indicating relatively strong covalent interactions [9]. These values provide insight into the energy requirements for breaking individual beryllium-hydrogen bonds during decomposition processes [9]. The stability of beryllium hydride relative to its decomposition products can be assessed through equilibrium constant calculations based on the formation enthalpy and entropy data [9].

Molecular dynamics simulations of two-dimensional beryllium hydride sheets indicate melting point ranges of 500 to 550 K (227 to 277°C), which correlate well with the experimentally observed decomposition temperature of 250°C [18]. These computational studies provide theoretical validation for the observed thermal stability limits of the compound [18]. The absence of a distinct glass transition temperature in amorphous beryllium hydride indicates that the material maintains its amorphous structure without undergoing a characteristic glassy transition [17].

Stability ParameterValueSignificanceDetermination Method
Bond Dissociation Energy380-390 kJ/molBe-H bond strengthComputational calculation [9]
Thermal Decomposition250°CStability limitExperimental measurement [1] [2]
Melting Point (2D)500-550 KTheoretical limitMolecular dynamics [18]
Glass TransitionNot observedAmorphous stabilityThermal analysis [17]

Wikipedia

Beryllium hydride

Dates

Modify: 2024-02-18

Explore Compound Types